Cas no 1334675-37-4 (2-Iodo-4-thiophen-2-yl-pyridine)

2-ヨード-4-チオフェン-2-イル-ピリジン(2-Iodo-4-thiophen-2-yl-pyridine)は、有機合成化学において重要な中間体として利用されるヘテロ環化合物です。ヨード基とチオフェン環を有するピリジン骨格を特徴とし、パラジウムカップリング反応などのクロスカップリング反応において優れた反応性を示します。特に、医薬品や機能性材料の合成において、分子構造の多様化を可能にする高効率なビルディングブロックとしての価値が高いです。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として研究者から評価されています。

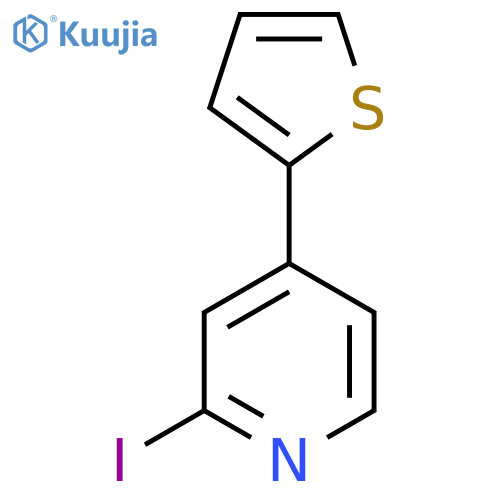

1334675-37-4 structure

商品名:2-Iodo-4-thiophen-2-yl-pyridine

CAS番号:1334675-37-4

MF:C9H6INS

メガワット:287.120112895966

MDL:MFCD31613893

CID:4783783

2-Iodo-4-thiophen-2-yl-pyridine 化学的及び物理的性質

名前と識別子

-

- 2-iodo-4-thiophen-2-yl-pyridine

- 2-iodo-4-thiophen-2-ylpyridine

- 2-Iodo-4-thiophen-2-yl-pyridine

-

- MDL: MFCD31613893

- インチ: 1S/C9H6INS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H

- InChIKey: DSSSKIXQDOVJNJ-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C=CN=1)C1=CC=CS1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 154

- トポロジー分子極性表面積: 41.1

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-Iodo-4-thiophen-2-yl-pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847605-1g |

2-Iodo-4-(thiophen-2-yl)pyridine |

1334675-37-4 | 98% | 1g |

¥15264.00 | 2024-08-09 | |

| Matrix Scientific | 185008-2.500g |

2-Iodo-4-thiophen-2-yl-pyridine, 95% |

1334675-37-4 | 95% | 2.500g |

$1650.00 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847605-250mg |

2-Iodo-4-(thiophen-2-yl)pyridine |

1334675-37-4 | 98% | 250mg |

¥6456.00 | 2024-08-09 |

2-Iodo-4-thiophen-2-yl-pyridine 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

1334675-37-4 (2-Iodo-4-thiophen-2-yl-pyridine) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量